molecular formula C18H18N2O4S2 B2774469 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide CAS No. 941908-23-2

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Cat. No. B2774469
CAS RN: 941908-23-2
M. Wt: 390.47
InChI Key: FFXYXLDJKKEFBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide, also known as DMXAA, is a small molecule drug that has been investigated for its potential use in cancer treatment. DMXAA was first discovered in the late 1990s and has since been studied extensively for its anti-tumor properties. In

Scientific Research Applications

Anticonvulsant Properties

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide demonstrates potential as an anticonvulsant. A study synthesized heterocyclic compounds containing a sulfonamide thiazole moiety, which showed protection against picrotoxin-induced convulsions. Specifically, a compound closely related to the subject chemical, 4‐(6‐Amino‐3,5‐dicyano‐4‐(4‐methoxyphenyl)‐2‐oxopyridin‐1(2H)‐yl)‐N‐(thiazol‐2‐yl)benzenesulfonamide, exhibited significant anticonvulsive effects (Farag et al., 2012).

Anticancer Potential

This compound has also been explored for its potential in cancer treatment. In a study, various 2-chloro-N-(thiazol-2-yl)acetamide compounds were synthesized and showed reasonable anticancer activity against various cancer types, particularly melanoma cell lines (Duran & Demirayak, 2012). Moreover, another research focusing on pyrazoline-bearing hybrid molecules with thiadiazole and dichloroacetic acid moieties, closely related to the compound , proposed a cost-effective synthesis approach and identified anticancer activity in vitro (Yushyn et al., 2022).

Antioxidant and Anti-inflammatory Uses

The compound also shows promise as an antioxidant and anti-inflammatory agent. A study synthesized amidomethane sulfonyl-linked pyrrolyl oxazoles/thiazoles/imidazoles, where one of the compounds showed excellent antioxidant activity greater than the standard Ascorbic acid (Talapuru et al., 2014). Additionally, novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides demonstrated notable anti-inflammatory activity (Koppireddi et al., 2013).

Antimicrobial Effects

Studies have shown that derivatives of this compound have antimicrobial properties. For example, thiazole derivatives synthesized by incorporating a pyrazole moiety exhibited significant anti-bacterial and anti-fungal activities (Saravanan et al., 2010).

Antiviral Capabilities

In antiviral research, a study synthesized 2-pyrazoline-substituted 4-thiazolidinones from 3-phenyl-5-aryl-1-thiocarbamoyl-2-pyrazolines and found that one derivative was highly active against the Tacaribe TRVL 11 573 virus strain (Havrylyuk et al., 2013).

properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c1-11-8-15-16(9-12(11)2)25-18(19-15)20-17(21)10-26(22,23)14-6-4-13(24-3)5-7-14/h4-9H,10H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXYXLDJKKEFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

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